molecular formula C17H12F3N5O3 B607740 GS-462808 CAS No. 1354198-41-6

GS-462808

Cat. No.: B607740
CAS No.: 1354198-41-6
M. Wt: 391.3102
InChI Key: CIUYUJJQZDDGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-462808 is a triazolopyridinone-based selective inhibitor of the late sodium current (INa,late) in cardiac Nav1.5 channels. It was developed to address arrhythmias by targeting pathologically enhanced INa,late, which contributes to intracellular sodium and calcium overload, a key driver of arrhythmogenesis . Key characteristics include:

  • Potency: IC50 of 1.9 µM for INa,late inhibition.
  • Selectivity: Blocks only 10% of INa,early at 10 µM and exhibits high cardiac isoform specificity, inhibiting 8% of Nav1.1 peak current, a significant improvement over earlier compounds like GS-458967 .

Properties

CAS No.

1354198-41-6

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.3102

IUPAC Name

2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(4-(trifluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

InChI

InChI=1S/C17H12F3N5O3/c1-10-21-15(28-23-10)9-25-16(26)24-8-12(4-7-14(24)22-25)11-2-5-13(6-3-11)27-17(18,19)20/h2-8H,9H2,1H3

InChI Key

CIUYUJJQZDDGTM-UHFFFAOYSA-N

SMILES

O=C1N(CC2=NC(C)=NO2)N=C3C=CC(C4=CC=C(OC(F)(F)F)C=C4)=CN31

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS-462808;  GS 462808;  GS462808.

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

The table below summarizes key pharmacological parameters of GS-462808 and other INa,late inhibitors:

Compound Structure Class INa,late IC50 (µM) INa,early Block (%) at 10 µM Nav1.1 Inhibition (%) Toxicity Notes
This compound Triazolopyridinone 1.9 10 8 Liver lesions (acute)
GS-458967 Triazolopyridine Not reported Not reported Higher than this compound Not reported
GS-6615 (Eleclazine) Dihydrobenzoxazepinone 0.62 2 (at 51 µM IC50) 0 Preclinical antiarrhythmic efficacy
F15845 Benzoxazinyl-propane 3.25 23 Not reported No recent updates
Ranolazine* Piperazine derivative ~6–50 ~30–50 Non-selective Established clinical use

*Ranolazine is included as a reference compound. IC50 values vary by study .

Structural and Functional Insights

  • This compound vs. GS-458967: Both are triazolopyridine derivatives, but this compound’s triazolopyridinone scaffold confers greater Nav1.5 selectivity (8% vs. higher Nav1.1 inhibition for GS-458967) .

Research Findings and Clinical Relevance

Efficacy in Preclinical Models

  • This compound : Demonstrated antiarrhythmic effects in ischemia-reperfusion models but was overshadowed by hepatotoxicity .
  • GS-6615 : Showed robust anti-ischemic and antiarrhythmic properties in preclinical studies, advancing to Phase II trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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